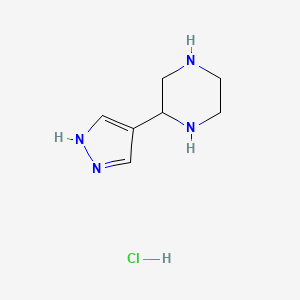

2-(1H-吡唑-4-基)哌嗪;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1H-Pyrazol-4-yl)piperazine;hydrochloride, also known as Pyrazolyl piperazine hydrochloride, is an organic compound that has gained significant attention. Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) .Chemical Reactions Analysis

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .科学研究应用

- Researchers have explored the anti-inflammatory effects of 2-(1H-pyrazol-4-yl)piperazine hydrochloride. In particular, a derivative called LQFM182 demonstrated promising results in preclinical studies . The compound’s potential to modulate inflammation pathways makes it relevant for conditions such as central inflammatory diseases.

- The H4 receptor, expressed in immune cells, plays a role in histamine-induced chemotaxis. As a result, compounds targeting this receptor are of interest for treating chronic inflammatory diseases. 2-(1H-pyrazol-4-yl)piperazine hydrochloride may act on the H4 receptor, making it a potential therapeutic candidate .

- Inspired by the pharmacological profiles of related compounds, researchers synthesized hydrazine-coupled pyrazole derivatives. These derivatives, including 2-(1H-pyrazol-4-yl)piperazine hydrochloride, were evaluated for antileishmanial and antimalarial effects. Their solubility and interactions with biological macromolecules were investigated .

- Scientists have explored the synthesis of novel pyrazole derivatives, including those containing the 2-(1H-pyrazol-4-yl)piperazine moiety. These compounds exhibit diverse biological activities, such as antioxidant properties. Understanding their structure-activity relationships is crucial for drug development .

Anti-Inflammatory Properties

H4 Receptor Modulation

Antileishmanial and Antimalarial Activity

Synthesis of Pyrazole-Based Heterocycles

安全和危害

The safety data sheet for a similar compound, 1-(1-methyl-1H-pyrazol-4-yl)-, hydrochloride (1:2), indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

属性

IUPAC Name |

2-(1H-pyrazol-4-yl)piperazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.ClH/c1-2-9-7(5-8-1)6-3-10-11-4-6;/h3-4,7-9H,1-2,5H2,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLYBXJVAJQKNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CNN=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrazol-4-yl)piperazine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2379120.png)

![Methyl 4-[2-(2-methoxyethylamino)-6-methyl-4-oxofuro[3,2-c]chromen-3-yl]benzoate](/img/structure/B2379126.png)

![2-[[3-(3-morpholin-4-ylpropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2379128.png)

methanone](/img/structure/B2379129.png)

![2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2379130.png)

![N-(Oxan-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2379132.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide](/img/structure/B2379139.png)

![methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2379141.png)

![N1-butyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2379143.png)